

[D-Trp34]-Neuropeptide Y: A Technical Guide for Researchers

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Compound of Interest

Compound Name: [D-Trp34]-Neuropeptide Y

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An In-depth Examination of a Potent and Selective NPY Y5 Receptor Agonist

This technical guide provides a comprehensive overview of **[D-Trp34]-Neuropeptide Y**, a critical tool for researchers studying the physiological roles of the Neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's physicochemical properties, biological activity, and associated experimental protocols.

Core Properties of [D-Trp34]-Neuropeptide Y

[D-Trp34]-Neuropeptide Y is a synthetic analog of the endogenous 36-amino acid peptide, Neuropeptide Y. The key modification is the substitution of the L-tryptophan at position 34 with its D-isomer, which confers high potency and selectivity for the NPY Y5 receptor.

Property	Data
Molecular Weight	4311.77 g/mol [1], 4311.72 g/mol [2][3], 4329.8 g/mol [4]
Molecular Formula	C196H289N55O56[1]
Amino Acid Sequence	YPSKPDNPGEDAPAEDLARYYSALRHYINLITR (D-W)RY-NH2
Modifications	D-Tryptophan at position 34; C-terminal amidation[1]
CAS Number	153549-84-9[1]
Appearance	Lyophilized white to off-white powder[4][5]
Solubility	Soluble to 0.20 mg/mL in 20% acetonitrile[1][5]
Storage	Store lyophilized powder at -20°C[1][4][5]

Biological Activity and Receptor Selectivity

[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR) primarily linked to inhibitory G-proteins (Gi/o). Activation of the Y5 receptor is strongly associated with the stimulation of food intake (orexigenic effects). [2][6] The peptide exhibits significantly lower potency at other NPY receptor subtypes, making it an invaluable tool for isolating and studying Y5-mediated physiological processes.[2][3][5]

Receptor Binding Affinity

The binding affinity of **[D-Trp34]-Neuropeptide Y** has been characterized in various cell lines expressing recombinant human (h) or rat (r) NPY receptors. The data is typically presented as pKi values, which is the negative logarithm of the inhibition constant (Ki).

Receptor Subtype	Cell Line	pKi Value
Human Y1 (hY1)	CHO	6.49
Human Y2 (hY2)	CHO	5.43
Human Y4 (hY4)	CHO	7.08
Human Y5 (hY5)	CHO	7.53
Rat Y1 (rY1)	CHO	6.55
Rat Y2 (rY2)	CHO	5.95
Rat Y4 (rY4)	CHO	6.85
Rat Y5 (rY5)	CHO	7.41
Source: Data compiled from MedChemExpress. ^[2]		

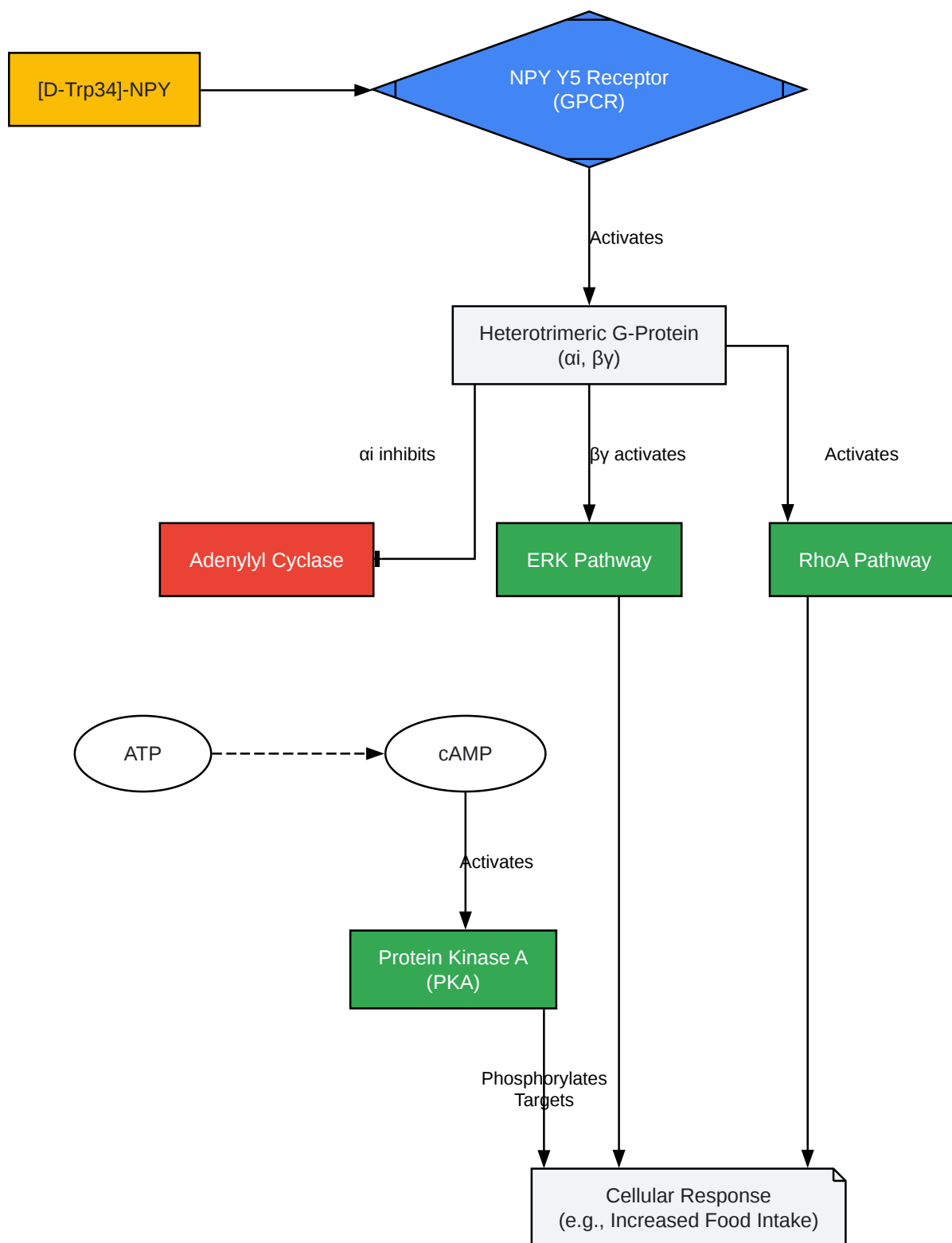
Functional Potency

The functional potency of **[D-Trp34]-Neuropeptide Y** is determined by its ability to elicit a biological response upon binding to the receptor. This is often quantified as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Receptor Subtype	Cell Line	pEC50 Value
Rat Y1 (rY1)	CHO	6.44
Rat Y2 (rY2)	CHO	< 6
Rat Y4 (rY4)	HEK-293	6.28
Rat Y5 (rY5)	HEK-293	7.82
Source: Data compiled from MedChemExpress and Tocris Bioscience. ^[2] ^[7]		

Signaling Pathways

Activation of the Y5 receptor by **[D-Trp34]-Neuropeptide Y** initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[8] Additionally, studies have implicated Y5 receptor activation in the modulation of other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and RhoA pathways, which can influence processes like cell growth and motility.^{[9][10][11]}



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NPY Y5 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **[D-Trp34]-Neuropeptide Y**.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (K_i) of [D-Trp34]-NPY for the Y5 receptor by measuring its ability to compete with a radiolabeled ligand.

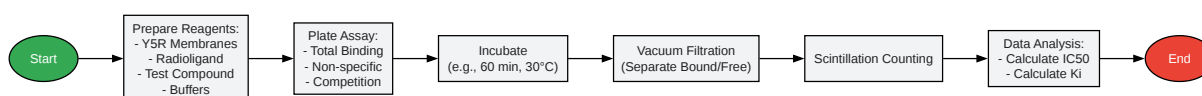
Materials:

- Cell membranes from a cell line stably expressing the NPY Y5 receptor (e.g., CHO or HEK-293 cells).
- Radioligand (e.g., [125I]-Peptide YY or [3H]-labeled NPY analog).
- **[D-Trp34]-Neuropeptide Y** (test compound).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 μ M).
- Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- 96-well plates, vacuum filtration manifold (cell harvester), and scintillation counter.

Procedure:

- Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize by passing through a fine-gauge needle and dilute to the desired protein concentration (typically 5-20 μ g/well) in ice-cold Binding Buffer.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Add 150 μ L of membrane preparation, 50 μ L of Binding Buffer, and 50 μ L of radioligand.

- Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.
- Competition Binding: Add 150 µL of membrane preparation, 50 µL of [D-Trp34]-NPY at various concentrations (typically a 10-point serial dilution), and 50 µL of radioligand.
- Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.^[12]
- Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.^[12]
- Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of [D-Trp34]-NPY.
 - Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol measures the functional consequence of Y5 receptor activation by quantifying the inhibition of cAMP production. Since the Y5 receptor is Gi-coupled, adenylyl cyclase must first be stimulated with forskolin.

Materials:

- A cell line expressing the NPY Y5 receptor (e.g., CHO-K1 or HEK-293).
- Forskolin (adenylyl cyclase activator).
- **[D-Trp34]-Neuropeptide Y** (test compound).
- IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
- Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

- Cell Culture: Seed cells in 96- or 384-well plates and grow to near confluence.
- Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 20-30 minutes at room temperature.
- Stimulation: Add [D-Trp34]-NPY at various concentrations, immediately followed by a fixed concentration of forskolin (typically 1-10 μ M, a concentration that gives a sub-maximal cAMP response).
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[\[13\]](#)[\[14\]](#) The principle is often a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.[\[15\]](#)

- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Plot the measured cAMP levels against the log concentration of [D-Trp34]-NPY.
 - Determine the EC₅₀ (or IC₅₀ for inhibition of the forskolin response) using non-linear regression.

In Vivo Food Intake Study in Rodents

This protocol describes the procedure for assessing the orexigenic effects of [D-Trp34]-NPY following intracerebroventricular (ICV) administration in rats.

Materials:

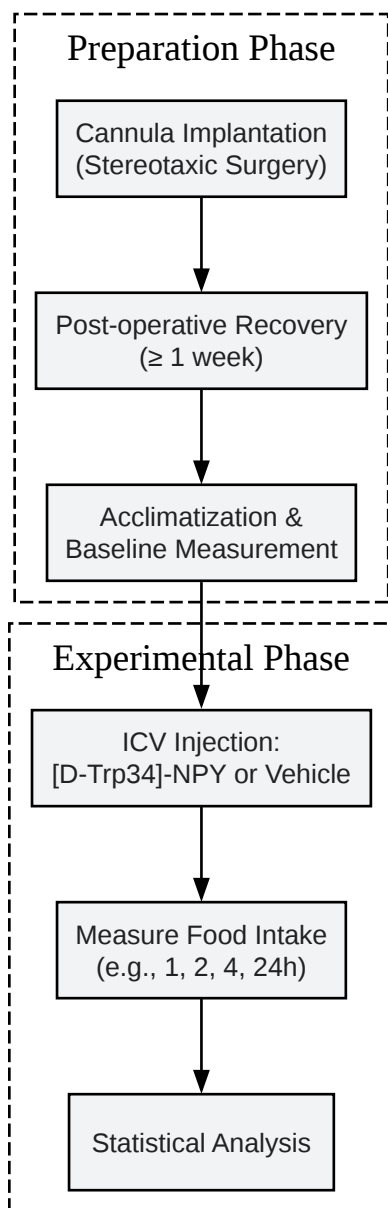
- Male adult rats (e.g., Sprague-Dawley or Wistar), individually housed.
- Stereotaxic apparatus for surgery.
- Guide cannula and internal injector cannula.
- Microinjection pump.
- **[D-Trp34]-Neuropeptide Y**, dissolved in sterile artificial cerebrospinal fluid (aCSF).
- Vehicle control (aCSF).
- Pre-weighed food pellets and specialized cages for monitoring food intake.

Procedure:

- Cannula Implantation (Surgery):
 - Anesthetize the rat and place it in the stereotaxic frame.
 - Make a midline scalp incision to expose the skull.

- Using stereotaxic coordinates relative to bregma (e.g., for rats: AP -0.8 mm, L \pm 1.5 mm), drill a small hole in the skull.[\[16\]](#)
- Lower a guide cannula to the desired depth to target a lateral ventricle (e.g., V -3.5 to -4.0 mm from the skull surface) and secure it with dental cement and anchor screws.[\[16\]](#)[\[17\]](#)
- Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
- Acclimatization: Acclimatize the rats to the testing environment and handling procedures. Monitor their baseline food intake.
- Injection:
 - Gently restrain the conscious animal and remove the dummy cannula.
 - Insert the injector cannula (extending just beyond the guide cannula) and connect it to the microinjection pump.
 - Infuse [D-Trp34]-NPY (e.g., 8 or 16 μ g) or vehicle in a small volume (e.g., 1-5 μ L) at a slow rate (e.g., 0.5-1.0 μ L/min).[\[2\]](#)[\[16\]](#)
 - Leave the injector in place for an additional minute to prevent backflow.
- Food Intake Measurement:
 - Immediately after the injection, return the rat to its cage with a pre-weighed amount of food.
 - Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection) by weighing the remaining food and any spillage.[\[18\]](#)
- Data Analysis:
 - Calculate the cumulative food intake for each animal at each time point.
 - Compare the food intake between the [D-Trp34]-NPY-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc

tests).



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Workflow for an In Vivo Food Intake Study.

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References

- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [D-Trp34]-Neuropeptide Y, human; [D-Trp34]-NPY, human - Elabscience® [elabscience.com]
- 5. D-Trp(34) neuropeptide Y CAS#: 153549-84-9 [m.chemicalbook.com]
- 6. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [D-Trp34]-Neuropeptide Y | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Intracerebroventricular Injection [bio-protocol.org]
- 18. The effects of energy intake of four different feeding patterns in rats - PMC [pmc.ncbi.nlm.nih.gov]
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